1-[2-[(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrobromide
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Overview
Description
1-[2-[(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a hydrazone linkage, and a dichlorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrobromide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the hydrazone linkage, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-[(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dichlorophenyl)ethanone: A simpler analog with similar structural features.
1-(3,4-dichlorophenyl)ethanone: Another analog with a different substitution pattern on the phenyl ring.
Indole derivatives: Compounds with similar bioactive properties and applications.
Uniqueness
1-[2-[(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrobromide is unique due to its combination of a thiazole ring, hydrazone linkage, and dichlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[2-[(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3OS.BrH/c1-7(10-4-5-11(15)12(16)6-10)18-19-14-17-8(2)13(21-14)9(3)20;/h4-6H,1-3H3,(H,17,19);1H/b18-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFJTOLGNGNHMI-CWSPIBBISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NN=C(C)C2=CC(=C(C=C2)Cl)Cl)C(=O)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl)C(=O)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrCl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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